2-[4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(pyridin-2-yl)acetamide
CAS No.: 1058437-19-6
Cat. No.: VC11934416
Molecular Formula: C18H16N4O3
Molecular Weight: 336.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1058437-19-6 |
|---|---|
| Molecular Formula | C18H16N4O3 |
| Molecular Weight | 336.3 g/mol |
| IUPAC Name | 2-[4-(4-methoxyphenyl)-6-oxopyrimidin-1-yl]-N-pyridin-2-ylacetamide |
| Standard InChI | InChI=1S/C18H16N4O3/c1-25-14-7-5-13(6-8-14)15-10-18(24)22(12-20-15)11-17(23)21-16-4-2-3-9-19-16/h2-10,12H,11H2,1H3,(H,19,21,23) |
| Standard InChI Key | GSNIUZSADSCALL-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)NC3=CC=CC=N3 |
| Canonical SMILES | COC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)NC3=CC=CC=N3 |
Introduction
2-[4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(pyridin-2-yl)acetamide is a complex organic compound belonging to the class of pyrimidine derivatives. It features a unique structure that includes a methoxyphenyl group, a dihydropyrimidinone core, and an acetamide functional group. This compound is of interest in medicinal chemistry and biological research due to its potential diverse biological activities.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Common methods include the condensation of specific aromatic aldehydes and amines under controlled conditions. Precursors such as 4-methoxybenzaldehyde and pyridin-2-ylacetamide are often utilized.
Biological Activity and Potential Applications
Pyrimidine derivatives, including this compound, are known for their diverse biological activities. They play crucial roles in biochemistry, particularly in nucleic acid structure and function. The compound's interaction with specific enzymes or receptors in biological systems is a key aspect of its mechanism of action.
| Application | Description |
|---|---|
| Medicinal Chemistry | Potential therapeutic applications due to its biological activity |
| Biological Research | Used to study interactions with enzymes and receptors |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume